molecular formula C12H15F2NO3S B13903667 (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate

(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate

Cat. No.: B13903667
M. Wt: 291.32 g/mol
InChI Key: BRSIZNMXIUTYCE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a methanol group, which is further modified by the addition of a tosylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate typically involves the following steps:

    Formation of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol: This can be achieved by the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Tosylation: The hydroxyl group of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol is converted into a tosylate group using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. .

Industrial Production Methods

Industrial production of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide (NaI) in acetone, potassium cyanide (KCN) in ethanol.

    Elimination: Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO).

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Nucleophilic Substitution: Alkyl halides, nitriles, and amines.

    Elimination: Alkenes.

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and amines.

Scientific Research Applications

®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various synthetic applications to introduce different functional groups into molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is unique due to the presence of the difluoro-pyrrolidine moiety, which imparts specific chemical properties and reactivity. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H15F2NO3S

Molecular Weight

291.32 g/mol

IUPAC Name

[(2R)-4,4-difluoropyrrolidin-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H15F2NO3S/c1-9-2-4-11(5-3-9)19(16,17)18-7-10-6-12(13,14)8-15-10/h2-5,10,15H,6-8H2,1H3/t10-/m1/s1

InChI Key

BRSIZNMXIUTYCE-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CC(CN2)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.